![molecular formula C24H28N6O2 B2579374 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide CAS No. 1798018-21-9](/img/structure/B2579374.png)
4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The imidazole ring is a key feature, known for its broad range of chemical and biological properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study involving the synthesis of novel imidazole derivatives including compounds related to the mentioned chemical structure demonstrated significant antibacterial and antifungal activities. These compounds were synthesized through a series of steps and characterized by various analytical techniques, showing promising results against different microbial strains when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Activity
Another research area involves the synthesis and evaluation of these compounds for their anticancer properties. In one study, derivatives were synthesized and tested against various human cancer cell lines, including cervical and breast carcinoma cells. The compounds displayed significant inhibitory effects, suggesting potential for anticancer drug development. The study also included molecular docking studies to understand the mechanism of action (Boddu et al., 2018).
Anti-HIV Activity
Research on nitroimidazole derivatives, which share a structural resemblance with the mentioned compound, showed promising anti-HIV activities. These studies involved the synthesis of novel compounds evaluated for their effectiveness against HIV-1 and HIV-2 in cell-based assays (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antipsychotic Evaluation
Aryl piperazine derivatives, which include structures similar to the chemical , have been synthesized and evaluated for their antipsychotic effects. These compounds were tested for their pharmacological effects, showing potential as building blocks in drug discovery for treating psychiatric disorders (Bari, Saravanan, & Ahmad, 2019).
Anti-inflammatory Activity
Studies have also investigated the anti-inflammatory potential of compounds structurally related to 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide. These compounds exhibited significant in vitro and in vivo anti-inflammatory activities, suggesting their utility in developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Wirkmechanismus
Target of Action
The primary target of the compound 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide is currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
4-[[2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c25-23(32)19-6-8-21(9-7-19)27-22(31)18-29-14-12-28(13-15-29)16-17-30-11-10-26-24(30)20-4-2-1-3-5-20/h1-11H,12-18H2,(H2,25,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLSKOTYDRBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.